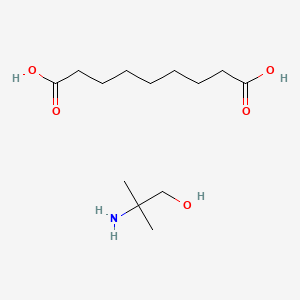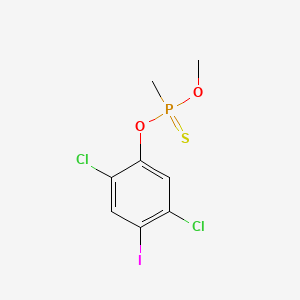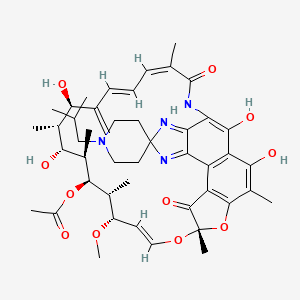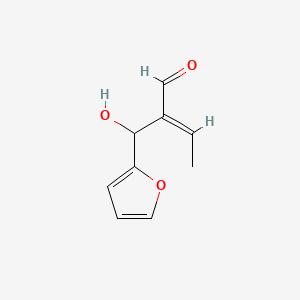
alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde: is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.1739 g/mol It is known for its unique structure, which includes a furan ring, a hydroxy group, and an ethylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde typically involves the reaction of furan derivatives with aldehydes under specific conditions. One common method includes the use of a base catalyst to facilitate the aldol condensation reaction between furan and an aldehyde, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of alpha-Ethylidene-beta-hydroxyfuran-2-propanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound may be used to study enzyme-catalyzed reactions involving furan derivatives. It can also serve as a model compound for studying the reactivity of similar structures in biological systems .
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. Researchers may investigate its biological activity and potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its reactivity and functional groups make it a versatile compound for various industrial applications .
Mécanisme D'action
The mechanism by which alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups, including the aldehyde and hydroxy groups, play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to various biochemical pathways and effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
- alpha-Methylidene-beta-hydroxyfuran-2-propionaldehyde
- alpha-Ethylidene-beta-hydroxyfuran-2-butanone
- alpha-Ethylidene-beta-hydroxyfuran-2-acetaldehyde
Comparison: Compared to similar compounds, alpha-Ethylidene-beta-hydroxyfuran-2-propionaldehyde is unique due to its specific combination of functional groups and its reactivity. The presence of both the ethylidene and hydroxy groups in the furan ring provides distinct chemical properties and reactivity patterns, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
84215-52-1 |
|---|---|
Formule moléculaire |
C9H10O3 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
(E)-2-[furan-2-yl(hydroxy)methyl]but-2-enal |
InChI |
InChI=1S/C9H10O3/c1-2-7(6-10)9(11)8-4-3-5-12-8/h2-6,9,11H,1H3/b7-2- |
Clé InChI |
BSEXMELCOOVGNF-UQCOIBPSSA-N |
SMILES isomérique |
C/C=C(/C=O)\C(C1=CC=CO1)O |
SMILES canonique |
CC=C(C=O)C(C1=CC=CO1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


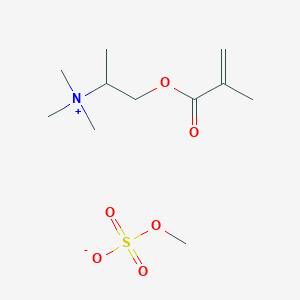
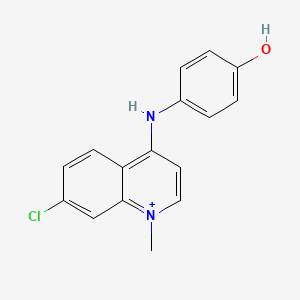
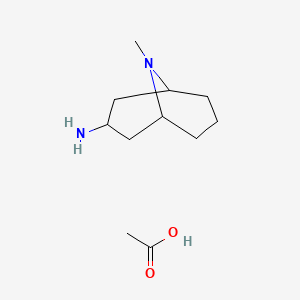
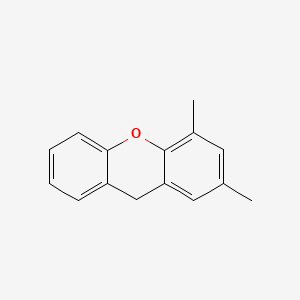
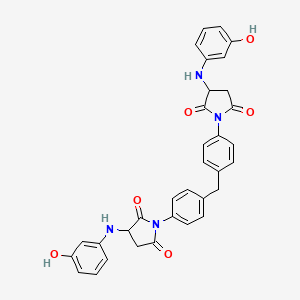
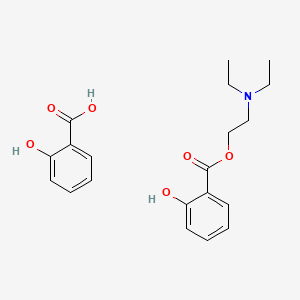
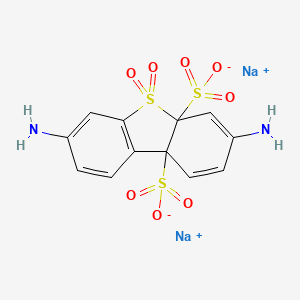

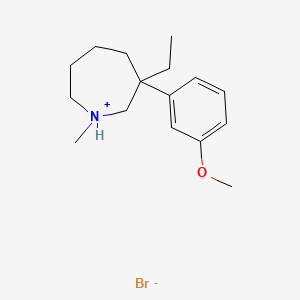
![5-[(4-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12687109.png)
